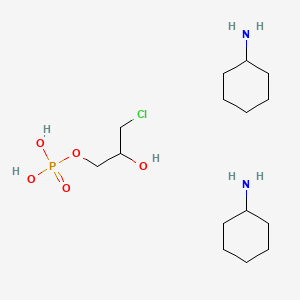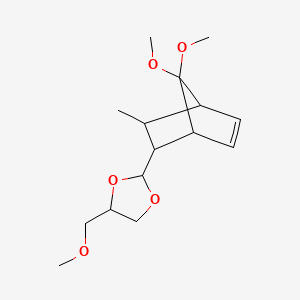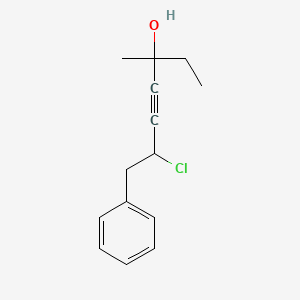
6-Chloro-3-methyl-7-phenylhept-4-yn-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3-methyl-7-phenylhept-4-yn-3-ol is an organic compound with the molecular formula C14H17ClO It is characterized by a chloro group, a methyl group, a phenyl group, and a hydroxyl group attached to a hept-4-yne backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-methyl-7-phenylhept-4-yn-3-ol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a phenylacetylene derivative with a suitable chloroalkane under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the alkyne and subsequent nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-3-methyl-7-phenylhept-4-yn-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The alkyne moiety can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Pd/C, Lindlar’s catalyst
Substitution: Amines, thiols
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alkene or alkane
Substitution: Formation of substituted derivatives with amines or thiols
Applications De Recherche Scientifique
6-Chloro-3-methyl-7-phenylhept-4-yn-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Chloro-3-methyl-7-phenylhept-4-yn-3-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and hydroxyl groups can influence its binding affinity and specificity towards these targets. Additionally, the alkyne moiety may participate in covalent interactions with nucleophilic residues in proteins, leading to irreversible inhibition.
Comparaison Avec Des Composés Similaires
6-Chloro-3-methyl-7-phenylhept-4-yn-3-ol can be compared with other similar compounds such as:
6-Chloro-3-methylhept-4-yn-3-ol: Lacks the phenyl group, which may affect its chemical reactivity and biological activity.
3-Methyl-7-phenylhept-4-yn-3-ol:
6-Chloro-7-phenylhept-4-yn-3-ol: Lacks the methyl group, which may alter its steric properties and interaction with molecular targets.
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
39503-82-7 |
|---|---|
Formule moléculaire |
C14H17ClO |
Poids moléculaire |
236.73 g/mol |
Nom IUPAC |
6-chloro-3-methyl-7-phenylhept-4-yn-3-ol |
InChI |
InChI=1S/C14H17ClO/c1-3-14(2,16)10-9-13(15)11-12-7-5-4-6-8-12/h4-8,13,16H,3,11H2,1-2H3 |
Clé InChI |
MHXGILGJYFOTIO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C#CC(CC1=CC=CC=C1)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


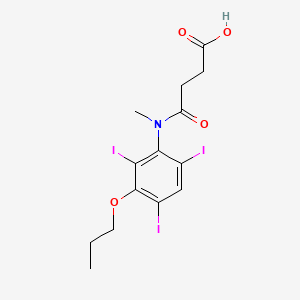

![gamma-Glutamyl-S-[2-(4-hydroxyphenyl)-2-oxoethyl]cysteinylglycine](/img/structure/B14682581.png)
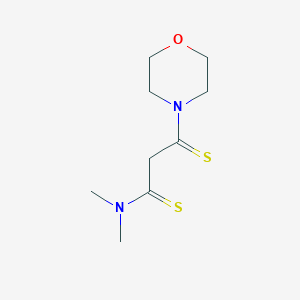
![2,4-Di-tert-butyl-6-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)phenol](/img/structure/B14682588.png)
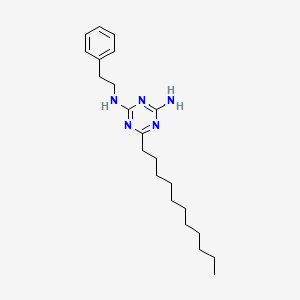
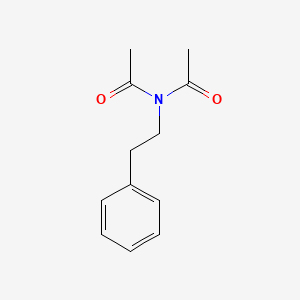

![2-Chloro-1-[chloro(fluoro)methoxy]-1,1,2-trifluoroethane](/img/structure/B14682622.png)
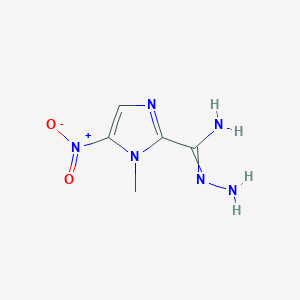
![4,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]](/img/structure/B14682627.png)

